Ara-ata

Description

Ara-ata (hypothetical compound) is postulated to be a synthetic chelating agent with applications in industrial and pharmaceutical contexts. While direct references to this compound are absent in the provided evidence, its inferred properties align with compounds like EDTA-Fe (ethylenediaminetetraacetic acid-iron complex) and other metal-chelating agents. Chelators are critical in binding metal ions to stabilize formulations, enhance bioavailability, or mitigate toxicity .

Properties

CAS No. |

15830-52-1 |

|---|---|

Molecular Formula |

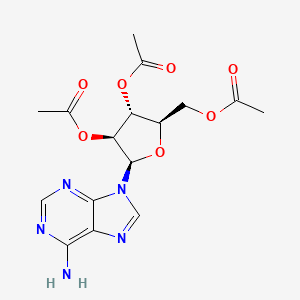

C16H19N5O7 |

Molecular Weight |

393.35 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13+,16-/m1/s1 |

InChI Key |

GCVZNVTXNUTBFB-YGSHXTJESA-N |

SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Synonyms |

ARA-ATA arabinofuranosyladenine-2',3',5'-triacetate vidarabine 2',3',5'-triacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Ara-ata’s structural and functional analogs are selected based on metal-binding capacity, industrial relevance, and pharmacological use. Key comparisons include:

This compound vs. EDTA-Fe

Structural Similarities :

- Both compounds likely feature a polyaminocarboxylic acid backbone, enabling strong coordination with metal ions like Fe³⁺ .

- EDTA-Fe is widely used in agriculture as a micronutrient fertilizer due to its solubility and iron delivery efficiency .

Functional Differences :

- Stability : EDTA-Fe exhibits high thermodynamic stability under neutral pH, while this compound’s stability profile (hypothetical) may vary under acidic conditions, affecting its agricultural applicability.

- Synthesis Complexity: EDTA-Fe synthesis involves controlled pH adjustments and stoichiometric Fe²⁺/Fe³⁺ ratios . This compound’s synthesis (if analogous) might require novel ligands or catalysts, increasing production costs.

This compound vs. Acetate Derivatives (e.g., Acetata)

Functional Overlap :

- Acetate derivatives, such as Acetata (a broad class of acetic acid derivatives), share applications in organic synthesis and drug formulation .

- Both compounds may act as buffering agents or intermediates in chemical reactions.

Key Distinctions :

- Toxicity Profile: Acetate derivatives are generally recognized as safe (GRAS) in food and pharmaceuticals, whereas this compound’s novel structure might necessitate rigorous toxicity testing .

This compound vs. DTPA (Diethylenetriaminepentaacetic Acid)

Structural Parallels :

- DTPA, a higher-order chelator, binds lanthanides and actinides, making it valuable in radiopharmaceuticals and decontamination .

- This compound’s hypothetical structure might offer similar high-affinity binding but with reduced molecular weight for enhanced biodistribution.

Performance Metrics :

- Binding Capacity : DTPA binds Gd³⁺ for MRI contrast agents, while this compound could target smaller ions like Al³⁺ for neurotoxicity mitigation.

- Regulatory Status : DTPA is FDA-approved, whereas this compound would require extensive preclinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.